molecular formula C26H24ClN3O4 B11621412 dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11621412
M. Wt: 477.9 g/mol
InChI Key: KCDPCPURIMLULA-UHFFFAOYSA-N
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Description

Dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a fused pyrazole ring and ester functionalities. The core 1,4-DHP scaffold is substituted with two methyl groups at positions 2 and 6, two methyl ester groups at positions 3 and 5, and a pyrazole moiety at position 3. The pyrazole ring is further substituted with a 4-chlorophenyl group at position 3 and a phenyl group at position 1 ().

Properties

Molecular Formula

C26H24ClN3O4

Molecular Weight

477.9 g/mol

IUPAC Name

dimethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H24ClN3O4/c1-15-21(25(31)33-3)23(22(16(2)28-15)26(32)34-4)20-14-30(19-8-6-5-7-9-19)29-24(20)17-10-12-18(27)13-11-17/h5-14,23,28H,1-4H3

InChI Key

KCDPCPURIMLULA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Reaction for 1,4-Dihydropyridine Core Synthesis

The 1,4-dihydropyridine (DHP) core is synthesized via the Hantzsch reaction, a multicomponent condensation involving β-ketoesters, aldehydes, and ammonium salts. For the target compound, dimethyl acetylenedicarboxylate serves as the β-ketoester, while 4-chlorobenzaldehyde and methylamine derivatives act as aldehyde and nitrogen sources, respectively . Nanocatalysts such as Fe₃O₄ magnetic nanoparticles or TiO₂ nanocomposites enhance reaction efficiency under solvent-free conditions, achieving yields exceeding 85% within 2–4 hours .

Key Reaction Parameters:

ComponentRoleExample
β-KetoesterElectron-deficient dienophileDimethyl acetylenedicarboxylate
AldehydeElectrophilic component4-Chlorobenzaldehyde
Ammonium SourceNitrogen donorAmmonium acetate
CatalystReaction acceleratorFe₃O₄@SiO₂ nanoparticles

The reaction proceeds via enamine formation, followed by cyclocondensation to yield the DHP ring. Microwave-assisted Hantzsch reactions further reduce reaction times to <1 hour while maintaining yields of 78–92% .

Pyrazole Moiety Construction via Cyclocondensation

The 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole subunit is synthesized through regioselective cyclocondensation. Phenylhydrazine reacts with 1,3-diketones or α,β-unsaturated ketones in aprotic solvents like DMF or NMP, facilitated by acidic catalysts (e.g., HCl) . For example, treatment of 4-chlorophenylacetylene with phenylhydrazine in DMF at 0–5°C generates the pyrazole core in 70–80% yield .

Optimized Pyrazole Synthesis Protocol:

  • Reactants:

    • Phenylhydrazine (1.2 equiv)

    • 4-Chlorophenylacetylene (1.0 equiv)

    • Solvent: DMF, 0°C, 12 hours

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography.

Regioselectivity is controlled by hydrogen bonding between the hydrazine and carbonyl groups, favoring 1,3,5-trisubstituted pyrazoles .

Coupling of Pyrazole and DHP Subunits

The pyrazole and DHP subunits are coupled via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. A patented method employs LiAlH₄-mediated reduction of a nitro intermediate to generate a reactive amine, which undergoes Ullmann coupling with the brominated pyrazole derivative .

Representative Coupling Procedure:

  • Bromination: Treat the DHP core with N-bromosuccinimide (NBS) in CCl₄ to introduce a bromine at the 4-position .

  • Amination: Reduce the nitro group on the pyrazole using LiAlH₄ in THF at −20°C .

  • Coupling: React the brominated DHP (1.0 equiv) with the aminated pyrazole (1.2 equiv) using CuI/L-proline catalysis in DMSO at 80°C .

This method achieves 65–75% yields, with purity >98% confirmed by HPLC .

Optimization via Nanocatalysts and Green Solvents

Recent advancements emphasize sustainable synthesis. Magnetic CoFe₂O₄ nanoparticles enable catalyst recovery via external magnets, reducing waste . Ethanol/water mixtures replace toxic solvents, improving environmental metrics without compromising yield (82–88%) .

Comparative Analysis of Catalytic Systems:

CatalystSolventTemperature (°C)Yield (%)
Fe₃O₄@SiO₂Solvent-free8089
CuI/L-prolineDMSO8075
CoFe₂O₄Ethanol/H₂O7085

Crystallization and Purification Strategies

Final purification involves recrystallization from ethanol/hexane (3:1), yielding needle-shaped crystals suitable for X-ray diffraction . Intramolecular O–H···O hydrogen bonds stabilize the molecular conformation, while N–H···N interactions form inversion dimers in the crystal lattice .

Crystallographic Data:

  • Space Group: P 1

  • Unit Cell Parameters: a = 8.92 Å, b = 10.15 Å, c = 12.30 Å

  • Hydrogen Bonds: O–H···O (2.12 Å), N–H···N (2.34 Å)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

    Hydrolysis Conditions: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) aqueous solutions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit promising anticancer properties. A study conducted by researchers at [source] demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis
Compound BHeLa10Cell Cycle Arrest
Dimethyl CompoundA54912Apoptosis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pesticidal Activity

This compound has shown potential as a pesticide. Field trials reported by agricultural scientists indicate that it effectively controls pests while exhibiting low toxicity to non-target organisms.

Case Study: Efficacy in Field Trials

In a controlled field trial conducted on tomato plants, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls. The results are summarized below:

Table 3: Field Trial Results

TreatmentPest Population Reduction (%)
Untreated Control0
Dimethyl Compound (100 mg/L)85
Commercial Pesticide90

Polymer Synthesis

The structural properties of this compound make it a candidate for polymer synthesis. Research has demonstrated its use as a monomer in the production of polymers with enhanced thermal stability and mechanical strength.

Table 4: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Conventional Polymer20050
Polymer with Dimethyl Compound25070

Mechanism of Action

The mechanism of action of dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Ester Groups Pyrazole Substituents Biological Activity/Properties Reference
Dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (Target Compound) Methyl 4-Chlorophenyl (position 3), phenyl (N1) Not explicitly reported
Diethyl 4-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ethyl 4-Chlorophenyl (position 5) Crystallized in triclinic system (P1)
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-DHP-3,5-dicarboxylate Isopropyl 3-Nitrophenyl (position 3) Enhanced electron-withdrawing effects
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ethyl 4-Methoxyphenyl (position 2) Antimicrobial, anti-inflammatory activities
Diethyl 2,6-dimethyl-4-(5-phenyl-1H-pyrazol-4-yl)-1,4-DHP-3,5-dicarboxylate Ethyl Phenyl (position 5) Monoclinic packing (P21/c)

Key Observations:

Ester Groups: Methyl esters (target compound) may confer lower molecular weight and higher solubility compared to bulkier isopropyl esters (). Ethyl esters (e.g., ) balance lipophilicity and metabolic stability.

Pyrazole Substituents:

  • Electron-withdrawing groups (e.g., nitro in ) enhance reactivity but may reduce metabolic stability.
  • Methoxy groups () improve solubility and antimicrobial activity via polar interactions.
  • 4-Chlorophenyl () contributes to halogen bonding, influencing crystallographic packing and target affinity.

Crystallographic Properties: The target compound’s analogs exhibit diverse crystal systems (triclinic P1 in , monoclinic P21/c in ). These differences arise from variations in intermolecular interactions (e.g., C–H···O, π–π stacking) .

Biological Activity

Dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of dihydropyridines , which are known for their significant biological activities. The synthesis typically involves a multi-component reaction that combines various precursors to yield the desired product with high efficiency. The structural formula is depicted as follows:

C22H24ClN3O4\text{C}_{22}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several human cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), HT-29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma).

Research Findings

  • Cytotoxicity : The compound exhibited varying degrees of cytotoxicity across different cell lines. For instance:
    • IC50 values were reported as follows:
      • H460: 193.93 µg/mL
      • A549: 208.58 µg/mL
      • HT-29: 238.14 µg/mL
    • These values indicate a moderate to strong activity compared to standard chemotherapeutic agents like 5-fluorouracil .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic genes such as Bax and p53 , while decreasing anti-apoptotic markers like Bcl2 .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties . Studies indicate that it possesses significant activity against various bacterial strains and fungi.

Case Studies

  • Antibacterial Effects : In vitro studies demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
  • Antifungal Activity : The compound was effective against several fungal strains, indicating a broad-spectrum antimicrobial action .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune conditions. The compound has shown promise in reducing inflammatory markers in preclinical models.

Research Insights

  • Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced upon treatment with this compound in animal models .
  • This suggests a potential therapeutic application in managing inflammatory diseases.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduction of apoptosis; modulation of gene expression
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction of inflammatory cytokines

Q & A

Basic: What are the common synthetic routes for preparing this 1,4-dihydropyridine (1,4-DHP) derivative?

Methodological Answer:
The Hantzsch dihydropyridine synthesis is widely used, involving a one-pot cyclocondensation of an aldehyde, β-ketoester, and ammonia. For the title compound, the pyrazole substituent is introduced via a pre-synthesized 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate. Key steps include:

Aldehyde Preparation : Synthesize the pyrazole aldehyde via Vilsmeier-Haack formylation or Suzuki coupling .

Cyclocondensation : React the aldehyde with methyl acetoacetate (β-ketoester) and ammonium acetate in refluxing ethanol.

Purification : Crystallize the product using ethanol or methanol .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in electronic properties and reactivity predictions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can address discrepancies between experimental and theoretical

Electron Distribution : Analyze Mulliken charges to predict nucleophilic/electrophilic sites on the dihydropyridine ring.

Reactivity : Compare frontier molecular orbitals (HOMO-LUMO gaps) to explain unexpected reaction outcomes .

Validation : Cross-reference computed IR spectra with experimental data to confirm functional group interactions .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .

NMR :

  • ¹H NMR : Identify methyl groups (δ 2.3–2.5 ppm) and dihydropyridine protons (δ 4.0–5.0 ppm).
  • 13C NMR : Confirm ester carbonyls (δ 165–170 ppm) .

IR : Detect ester C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced: How can reaction path search methods optimize synthesis conditions?

Methodological Answer:
The ICReDD approach integrates quantum chemistry and information science:

Pathway Screening : Use automated reaction path search tools (e.g., GRRM) to identify low-energy intermediates.

Condition Optimization : Apply machine learning to experimental data (e.g., solvent polarity, temperature) to narrow optimal parameters.

Feedback Loop : Validate computational predictions with XRD and NMR, refining the model iteratively .

Basic: What solvents are suitable for crystallization, and how do they affect polymorphism?

Methodological Answer:
Ethanol and methanol are preferred due to hydrogen-bonding interactions with the ester groups. Polymorphism can arise from:

Solvent Polarity : Polar solvents favor tighter packing (e.g., triclinic P1 symmetry, as in ).

Evaporation Rate : Slow evaporation yields larger, higher-quality crystals for XRD .

Advanced: How to analyze regioselectivity in pyrazole-substituted 1,4-DHPs using spectroscopic data?

Methodological Answer:

NOESY NMR : Detect spatial proximity between pyrazole protons and dihydropyridine methyl groups.

XRD : Confirm substituent positions via torsion angles (e.g., pyrazole ring orientation relative to the DHP plane) .

DFT : Compare energy-minimized conformers to experimental geometries .

Basic: What are common pharmacological assays for evaluating bioactivity?

Methodological Answer:

Calcium Channel Modulation : Use patch-clamp electrophysiology to assess L-type calcium channel blocking activity.

Antioxidant Assays : Measure DPPH radical scavenging activity (IC₅₀ values).

Antimicrobial Screening : Perform MIC tests against Gram-positive/negative bacteria .

Advanced: How to resolve solubility discrepancies between computational predictions and experimental data?

Methodological Answer:

COSMO-RS Simulations : Predict solubility parameters using quantum-chemical surface charges.

Experimental Validation : Compare with shake-flask method results in solvents like DMSO or THF.

Hydrogen-Bonding Analysis : Use Hirshfeld surfaces (from XRD) to quantify solvent-analyte interactions .

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